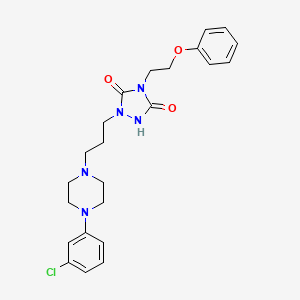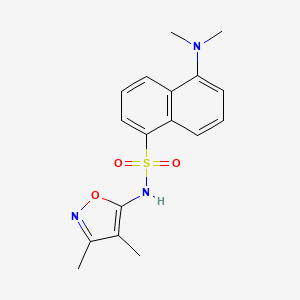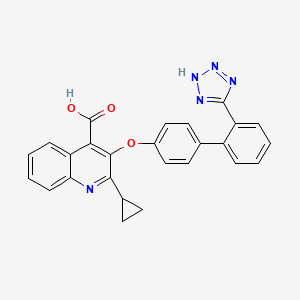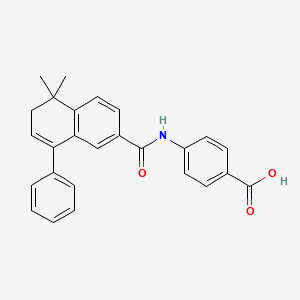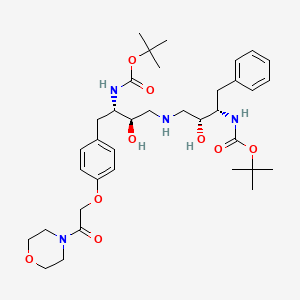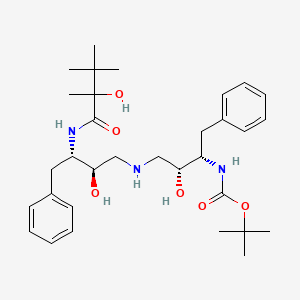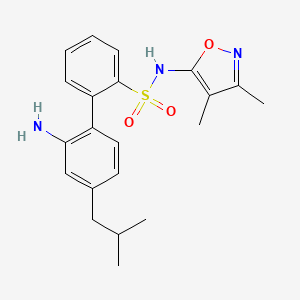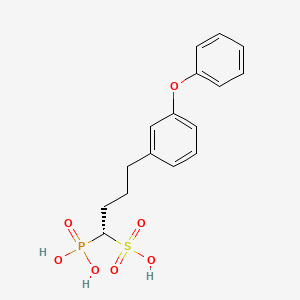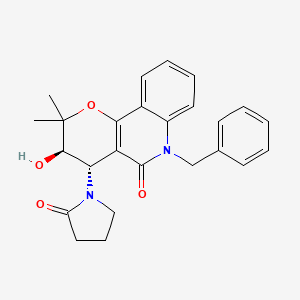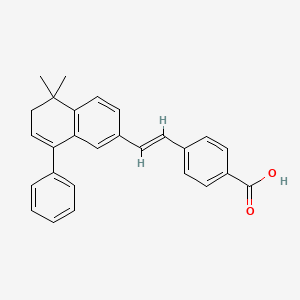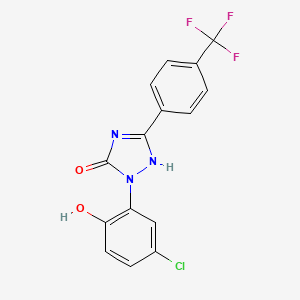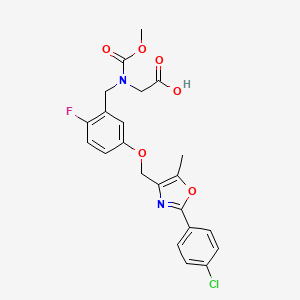
BMS711939
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS711939 is a potent and selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). It has shown significant efficacy in preclinical trials, particularly in the modulation of lipid metabolism. This compound is primarily developed by Bristol-Myers Squibb Pharmaceuticals Ltd. and has been studied for its potential therapeutic applications in treating dyslipidemias and other metabolic disorders .
Preparation Methods
The synthesis of BMS711939 involves several steps, starting with the preparation of 2-fluoro-5-hydroxybenzaldehyde. This intermediate is obtained by reacting 2-fluoro-5-methoxybenzaldehyde with boron tribromide in dry dichloromethane at low temperatures. The reaction mixture is then quenched with water and extracted with dichloromethane. The organic extracts are dried, filtered, and concentrated to yield the crude product, which is purified by flash column chromatography .
Chemical Reactions Analysis
BMS711939 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron tribromide, dichloromethane, and water. The major products formed from these reactions are intermediates that are further purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
BMS711939 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the activation of PPARα and its effects on lipid metabolism. In biology, it has been used to investigate the role of PPARα in various cellular processes. In medicine, this compound has shown potential in treating metabolic disorders such as dyslipidemias by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol and triglycerides .
Mechanism of Action
BMS711939 exerts its effects by selectively activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in fatty acid oxidation, lipid transport, and cholesterol metabolism .
Comparison with Similar Compounds
BMS711939 is unique in its high selectivity for PPARα compared to other similar compounds. It has an EC50 of 4 nM for human PPARα and shows more than 1000-fold selectivity over human PPARγ and PPARδ. Similar compounds include fenofibrate, bezafibrate, and ciprofibrate, which also activate PPARα but with varying degrees of selectivity and efficacy .
Properties
CAS No. |
1000998-62-8 |
|---|---|
Molecular Formula |
C22H20ClFN2O6 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28) |
InChI Key |
OPHWZEQODBXRCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-711939; BMS 711939; BMS711939. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)

